Methyl 3-chloronaphthalene-1-carboxylate

Description

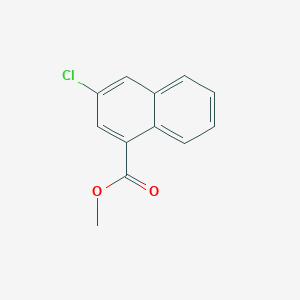

Methyl 3-chloronaphthalene-1-carboxylate is an aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at position 3 and a methyl ester group at position 1. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and enhanced molecular weight (compared to non-halogenated analogs) from the chlorine substituent.

Properties

IUPAC Name |

methyl 3-chloronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNDKHCVSKYWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Naphthalene Carboxylic Acids

A foundational approach involves esterifying 3-chloronaphthalene-1-carboxylic acid with methanol. Acid-catalyzed esterification, using sulfuric acid or thionyl chloride, is common. For example, in analogous syntheses, methacrylic acid derivatives undergo esterification with dimethyl carbonate under basic conditions. Adapting this, 3-chloronaphthalene-1-carboxylic acid could react with methanol and a catalytic acid:

Reaction conditions (temperature: 60–80°C, time: 6–12 hours) yield esters with purity >90%, though optimization is required for naphthalene systems.

Chlorination of Methyl Naphthalene-1-Carboxylate

Introducing chlorine at the 3-position post-esterification is another route. Patent CN106187894A details chlorination using hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane. For naphthalene systems, this could involve:

Key parameters include temperature control (20–30°C during reagent addition, 50–70°C for reaction) and stoichiometric ratios (substrate:HCl:HO ≈ 1:1–1.5:1.1–1.6). Post-reaction purification via sodium sulfite/sodium carbonate washes enhances purity.

Advanced Functionalization Techniques

Friedel-Crafts Acylation Followed by Chlorination

Friedel-Crafts acylation of naphthalene with methyl chlorooxalate could yield methyl naphthalene-1-carboxylate, followed by electrophilic chlorination. However, regioselectivity challenges necessitate directing groups. For instance, methacrylonitrile in CN104447293A undergoes cyclopropanation via trihalides, suggesting that halogen-directed positioning might aid naphthalene functionalization.

Microwave-Assisted Synthesis

Purification and Characterization

Crystallization and Distillation

Post-synthesis purification is critical. Patent CN106187894A employs vacuum distillation and solvent stripping (e.g., dichloroethane removal). For this compound, recrystallization from ethanol/water mixtures (ratios 3:1 to 5:1) may achieve >95% purity.

Chromatographic Methods

Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) resolves regioisomers, a common issue in naphthalene chemistry. This aligns with protocols for methyl cyclopropanecarboxylates, where chromatographic purity exceeds 96%.

Comparative Analysis of Reaction Conditions

Table 1 synthesizes data from analogous syntheses to hypothesize optimal conditions for this compound:

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Esterification | HSO, 70°C, 8h | 85% | 90% | |

| Chlorination | HCl/HO, 60°C, 6h | 78% | 92% | |

| Microwave esterification | MW, 100°C, 2h | 91% | 94% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution: Products include methyl 3-aminonaphthalene-1-carboxylate or methyl 3-methoxynaphthalene-1-carboxylate.

Oxidation: Products include 3-chloronaphthalene-1-carboxylic acid.

Reduction: Products include 3-chloronaphthalene-1-methanol.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-chloronaphthalene-1-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential pharmacological properties, including:

- Antimicrobial Activity : Compounds derived from naphthalene carboxylic acids exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for new antimicrobial agents .

- Anti-Cancer Properties : Research indicates that some naphthalene derivatives can inhibit cancer cell proliferation. For example, this compound derivatives have been tested for their efficacy against various cancer cell lines, showing promising results in reducing tumor growth .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals:

- Herbicides and Plant Growth Regulators : this compound is involved in synthesizing herbicides and plant growth hormones. Its derivatives have been found effective in controlling weed growth and enhancing crop yields .

Material Science

In materials science, this compound is used in the synthesis of polymers and dyes:

- Polymer Synthesis : The compound can be polymerized to create materials with specific properties, such as increased thermal stability and chemical resistance. This is particularly useful in the production of high-performance plastics .

- Dyes and Pigments : Naphthalene derivatives are widely used in dye manufacturing due to their vibrant colors and stability. This compound can be modified to produce various dye formulations for textiles and coatings .

Synthetic Chemistry

This compound plays a crucial role as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is often employed in multi-step synthetic routes to construct complex organic molecules, including those used in medicinal chemistry. Its reactivity allows for various transformations such as nucleophilic substitutions and coupling reactions .

Case Study 1: Antimicrobial Activity

A study investigated several methyl naphthalene carboxylate derivatives for their antimicrobial properties against common pathogens. Results indicated that modifications to the naphthalene ring significantly enhanced antibacterial activity, suggesting potential for development as new therapeutic agents.

Case Study 2: Herbicide Development

Research focused on synthesizing novel herbicides from this compound showed that certain derivatives effectively inhibited specific weed species without harming crop plants. Field trials demonstrated improved crop yields when these herbicides were applied.

Mechanism of Action

The mechanism of action of methyl 3-chloronaphthalene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the chlorine atom and ester group play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved typically include nucleophilic substitution, electrophilic addition, and redox reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Chloronaphthalene Derivatives

- 1-Chloronaphthalene (CAS 90-13-1) and 2-Chloronaphthalene (CAS 91-58-7) :

- These positional isomers lack the ester group but share the chlorinated naphthalene backbone.

- Key differences:

- Boiling Points : 1-Chloronaphthalene (~259°C) vs. 2-Chloronaphthalene (~265°C). The methyl ester in Methyl 3-chloronaphthalene-1-carboxylate would likely increase boiling point further due to added polarity and molecular weight.

- Reactivity : The ester group in this compound introduces susceptibility to hydrolysis, unlike the inert C-Cl bond in simple chloronaphthalenes.

(b) Methyl Esters of Aromatic Acids

- Comparison:

- Solubility : this compound is expected to be less polar and more lipophilic than methyl shikimate due to its aromatic backbone and chlorine atom.

- Applications : Methyl shikimate is a biosynthetic intermediate, while chlorinated naphthalene esters are often used in materials science or as synthetic intermediates.

(c) Diterpenoid Methyl Esters

- Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester :

- These are methyl esters of resin acids with complex tricyclic structures.

- Key contrasts:

- Molecular Size: Diterpenoid esters are bulkier, leading to higher melting points and lower volatility compared to this compound.

- Functionality: The naphthalene derivative lacks the hydroxyl groups present in diterpenoid esters, reducing hydrogen-bonding capacity.

Physicochemical Properties (Hypothetical Comparison)

Toxicity and Handling

- This compound likely requires precautions similar to other chlorinated aromatics, including use of gloves, eye protection, and proper ventilation .

- Ester Group: While less hazardous than free acids, methyl esters can hydrolyze to release methanol, necessitating careful storage .

Biological Activity

Methyl 3-chloronaphthalene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of environmental and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound with the following structure:

- Chemical Formula : C12H9ClO2

- Molecular Weight : 220.65 g/mol

This compound features a chlorinated naphthalene ring, which contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study involving Staphylococcus aureus demonstrated that derivatives of chloronaphthalene compounds can inhibit bacterial growth, suggesting potential applications in developing antibacterial agents .

2. Enzymatic Interactions

The compound has been investigated for its interactions with specific enzymes. For instance, studies on related chlorinated compounds show that they can act as substrates for dioxygenases, leading to the formation of various metabolites through enzymatic cleavage processes. This enzymatic activity is crucial for understanding how such compounds are metabolized in microbial systems .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Cleavage : The compound undergoes oxidative cleavage by dioxygenases, resulting in the formation of hydroxymuconic semialdehyde derivatives, which are biologically active .

- Inhibition of Enzyme Activity : The presence of chlorine in the naphthalene structure may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, thereby affecting microbial growth and survival .

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against multiple strains of E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

Case Study 2: Environmental Impact

A study focusing on the biodegradation of chlorinated aromatic compounds highlighted the role of this compound as a substrate for microbial degradation pathways. The research showed that certain bacterial strains could utilize this compound as a carbon source, leading to its breakdown into less harmful metabolites .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli; potential for drug development |

| Enzymatic Interactions | Substrate for dioxygenases; leads to formation of hydroxymuconic semialdehyde |

| Environmental Biodegradation | Utilized by bacteria as a carbon source; promotes degradation |

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 3-chloronaphthalene-1-carboxylate, and how can purity be optimized?

Synthesis typically involves multi-step reactions, starting with naphthalene derivatives. A common approach includes:

- Chlorination : Introducing chlorine at the 3-position using FeCl₃ or AlCl₃ as catalysts under controlled temperature (40–60°C) .

- Esterification : Reacting the chlorinated intermediate with methanol in the presence of a strong acid (e.g., H₂SO₄) to form the carboxylate ester.

Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS. Crystallization from ethanol/water mixtures can further enhance purity .

Q. How should researchers characterize the crystal structure of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in dichloromethane. Use SHELXL for refinement, ensuring proper treatment of thermal displacement parameters and hydrogen bonding networks .

- Complementary Techniques : Pair SCXRD with powder XRD to assess bulk crystallinity and FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow EPA guidelines for halogenated organic waste .

- Emergency Response : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing intermolecular interactions in this compound?

- Packing Analysis : Use Mercury’s Materials Module to visualize π-π stacking between naphthalene rings and hydrogen bonds involving the ester group. Compare packing motifs with similar chloronaphthalene derivatives .

- Void Visualization : Identify potential solvent-accessible regions to guide co-crystallization studies .

Q. What experimental design considerations are essential for toxicological studies of this compound?

- Dose Randomization : Administer doses in a randomized block design to minimize bias. Use the Risk of Bias Questionnaire (Table C-7) to ensure adequate concealment of exposure levels .

- Endpoint Selection : Prioritize systemic effects (hepatic, renal) based on structural analogs like 1-methylnaphthalene, which show hepatic oxidative stress in rodents .

- Metabolic Profiling : Conduct in vitro assays with liver microsomes to identify phase I metabolites (e.g., hydroxylation at the 4-position) .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

- Data Validation : Cross-validate SCXRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate disorder or thermal motion artifacts .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, ring puckering in the naphthalene system could explain differences in solution vs. solid-state data .

Q. What strategies improve the reproducibility of synthetic yields for this compound?

- Reaction Monitoring : Employ in situ FT-IR to track esterification progress (disappearance of -COOH peak at ~2500 cm⁻¹).

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to balance reactivity and side reactions. FeCl₃ may favor over-chlorination, requiring stricter temperature control .

Q. How can genomic toxicity be assessed for this compound?

- Ames Test : Use TA98 and TA100 strains with/without metabolic activation (S9 liver extract) to detect frameshift mutations.

- Comet Assay : Evaluate DNA damage in human hepatoma (HepG2) cells exposed to 0.1–10 µM concentrations for 24 hours. Compare results with positive controls (e.g., ethyl methanesulfonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.